molecular formula C17H17F3N4O4 B2504272 N-(2H-1,3-benzodioxol-5-yl)-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide CAS No. 1396853-65-8

N-(2H-1,3-benzodioxol-5-yl)-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide

Numéro de catalogue: B2504272
Numéro CAS: 1396853-65-8
Poids moléculaire: 398.342
Clé InChI: NDFKRVBUTVKKSF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound N-(2H-1,3-benzodioxol-5-yl)-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide is a heterocyclic acetamide derivative featuring a benzodioxolyl group, a piperidine ring linked to a trifluoromethyl-substituted oxadiazole, and an acetamide bridge. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the oxadiazole ring may contribute to π-π stacking interactions in biological systems .

Propriétés

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O4/c18-17(19,20)16-23-22-15(28-16)10-3-5-24(6-4-10)8-14(25)21-11-1-2-12-13(7-11)27-9-26-12/h1-2,7,10H,3-6,8-9H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFKRVBUTVKKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide typically involves multiple steps, starting with the preparation of the benzodioxole and oxadiazole intermediates. The benzodioxole ring can be synthesized through the cyclization of catechol derivatives, while the oxadiazole ring is often formed via the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The final step involves the coupling of these intermediates with piperidine and acetamide groups under controlled conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or organolithium compounds in aprotic solvents.

Major Products

The major products formed from these reactions include quinone derivatives from oxidation, amine derivatives from reduction, and various substituted derivatives from substitution reactions.

Applications De Recherche Scientifique

N-(2H-1,3-benzodioxol-5-yl)-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mécanisme D'action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The following table summarizes critical structural and functional differences between the target compound and its analogues:

Compound Name Molecular Formula Key Substituents/Features Potential Biological Relevance Reference
Target Compound : N-(2H-1,3-Benzodioxol-5-yl)-2-{4-[5-(Trifluoromethyl)-1,3,4-Oxadiazol-2-yl]Piperidin-1-yl}Acetamide C₁₇H₁₇F₃N₄O₄ Benzodioxolyl, trifluoromethyl-oxadiazole, piperidine-acetamide Hypothetical enzyme inhibition (e.g., kinase or protease targets)
F41 : N-(1,3-Benzodioxol-5-yl)-2-(Piperidin-1-yl)Acetamide C₁₄H₁₈N₂O₃ Benzodioxolyl, piperidine-acetamide (lacks oxadiazole/trifluoromethyl) Reduced metabolic stability; potential CNS activity
N-(5-Benzylsulfanyl-1,3,4-Thiadiazol-2-yl)-2-(Piperidin-1-yl)Acetamide C₁₆H₂₀N₄OS₂ Thiadiazole, benzylsulfanyl, piperidine-acetamide Antihypertensive, anticonvulsant activities
N-(4-Fluorobenzyl)-2-[2-(2-Pyridinyl)-1,3-Benzoxazol-5-yl]Acetamide C₂₂H₁₈FN₃O₂ Fluorobenzyl, benzoxazole, pyridinyl Neurotransmitter receptor modulation (e.g., GABA or serotonin)
N-Benzyl-2-(4-(4-Methyl-5-Oxo-3-(Trifluoromethyl)-4,5-Dihydro-1H-1,2,4-Triazol-1-yl)Piperidin-1-yl)Acetamide C₁₈H₂₂F₃N₅O₂ Benzyl, trifluoromethyl-triazolone, piperidine-acetamide Enhanced metabolic resistance; kinase inhibition

Functional Group Analysis

Benzodioxolyl vs. Fluorobenzyl/Aromatic Groups
  • In contrast, fluorobenzyl groups (e.g., in ) introduce electronegativity, improving membrane permeability and resistance to oxidative metabolism .
Oxadiazole vs. Thiadiazole/Triazole Heterocycles
  • The trifluoromethyl-oxadiazole in the target compound offers strong electron-withdrawing properties, favoring interactions with cationic or polar residues in enzyme active sites. Comparatively, thiadiazole () and triazolone () rings exhibit varied electronic profiles:
    • Thiadiazoles are associated with anticonvulsant and diuretic activities due to sulfur’s polarizability .
    • Triazolones with trifluoromethyl groups () may mimic carbonyl groups in transition-state enzyme inhibition .
Piperidine-Acetamide Linkage
  • The piperidine-acetamide moiety is conserved across all compounds, suggesting its role as a flexible spacer that optimizes spatial orientation of pharmacophores. Piperidine’s basic nitrogen may also facilitate salt bridge formation in target binding .

Activité Biologique

N-(2H-1,3-benzodioxol-5-yl)-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its anticancer and antiviral properties.

Synthesis and Characterization

The compound can be synthesized through a multi-step process involving the reaction of 2H-benzodioxole derivatives with piperidine and trifluoromethyl-substituted oxadiazoles. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS)

These techniques confirm the molecular structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HT-1080 (fibrosarcoma)19.56Induction of apoptosis via caspase activation
MCF-7 (breast)26.00Cell cycle arrest at G2/M phase
A549 (lung)22.50Apoptosis induction through mitochondrial pathways

The mechanism of action typically involves apoptosis induction through the activation of caspases and disruption of cell cycle progression. Molecular docking studies suggest that these compounds form stable complexes with target proteins involved in apoptotic pathways .

Antiviral Activity

While the primary focus has been on anticancer properties, some derivatives have also been evaluated for antiviral activity. However, many showed limited efficacy against viruses such as SARS-CoV-2, with effective concentrations exceeding 100 µM . This indicates that while the compound exhibits significant anticancer properties, its antiviral potential may require further optimization.

Case Studies

  • Case Study on HT-1080 Cells :
    • A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis characterized by increased caspase activity and morphological changes typical of programmed cell death.
  • In Vivo Studies :
    • In vivo studies using animal models have shown that similar benzodioxole derivatives significantly reduced tumor growth without notable toxicity to normal tissues. These findings support the potential for therapeutic applications in oncology.

Q & A

Basic Questions

Q. What are the recommended synthetic strategies for preparing N-(2H-1,3-benzodioxol-5-yl)-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide?

  • Methodology :

  • Step 1 : Synthesize the 1,3,4-oxadiazole core via cyclization of acylhydrazides with trifluoroacetic anhydride (TFAA) under anhydrous conditions .
  • Step 2 : Functionalize the piperidine ring at position 4 using nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the acetamide moiety .
  • Step 3 : Attach the benzodioxole group via amide bond formation between the activated carboxylic acid (e.g., using EDCI/HOBt) and the aromatic amine .
  • Key reagents : TFAA, EDCI/HOBt, triethylamine (base), DMF (solvent).
  • Validation : Monitor reactions via TLC or HPLC; confirm purity (>95%) using LC-MS .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in the structural characterization of this compound?

  • NMR Analysis :

  • ¹H NMR : Identify benzodioxole protons (δ 6.6–7.0 ppm), piperidine protons (δ 2.5–3.5 ppm), and trifluoromethyl group (no splitting due to symmetry) .
  • ¹³C NMR : Confirm oxadiazole carbons (δ 160–170 ppm) and acetamide carbonyl (δ 170–175 ppm) .
    • IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and oxadiazole C=N stretch (~1550 cm⁻¹) .
    • Mass Spectrometry : Use high-resolution MS to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CF₃ group) .

Advanced Research Questions

Q. How can molecular docking studies predict the biological targets of this compound, given its structural features?

  • Methodology :

  • Target Selection : Prioritize enzymes with oxadiazole-binding pockets (e.g., kinases, proteases) or receptors recognizing benzodioxole motifs (e.g., GPCRs) .
  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite to model interactions between the trifluoromethyl-oxadiazole group and hydrophobic pockets, and the acetamide’s hydrogen-bonding potential with catalytic residues .
  • Validation : Cross-reference docking scores with in vitro assays (e.g., enzyme inhibition IC₅₀) to confirm predicted targets .

Q. What experimental approaches can resolve contradictions in solubility and stability data under varying pH and temperature conditions?

  • Stability Studies :

  • pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours; analyze degradation products via UPLC-MS .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and recrystallization behavior .
    • Solubility Optimization :
  • Employ co-solvents (e.g., DMSO/PEG mixtures) or cyclodextrin inclusion complexes to enhance aqueous solubility .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced bioactivity?

  • Key Modifications :

  • Oxadiazole Substitution : Replace CF₃ with other electron-withdrawing groups (e.g., NO₂, CN) to modulate enzyme binding affinity .
  • Piperidine Functionalization : Introduce methyl or ethyl groups to improve pharmacokinetic properties (e.g., logP, metabolic stability) .
    • Biological Testing :
  • Screen analogs against cancer cell lines (e.g., MTT assay) or microbial panels (e.g., MIC determination) to correlate structural changes with activity .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Crystallization Techniques :

  • Use vapor diffusion (hanging drop) with solvents like ethanol/water mixtures.
  • Add crystallization additives (e.g., glycerol, polyethylene glycol) to stabilize lattice formation .
    • Data Collection :
  • Employ synchrotron radiation for high-resolution data collection if crystals are small or weakly diffracting.
  • Refine structures using SHELXL for accurate placement of disordered groups (e.g., benzodioxole) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.